7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine is a heterocyclic compound characterized by a pyrazolo[1,5-A]pyridine core structure. This compound features two notable substituents: a methoxy group and a trifluoromethyl group, which significantly influence its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula is with a molecular weight of approximately 246.19 g/mol .
This compound can be classified under heterocyclic organic compounds, specifically within the category of pyrazolo[1,5-A]pyridines. It is often synthesized for research purposes and is available through various chemical suppliers . The compound's unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.
The synthesis of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine typically involves several key steps:
The structural formula of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can be represented as follows:
COC1=CC=C(C2=CC(=NN12)C(F)(F)F)NThis structure features a pyrazole ring fused to a pyridine ring, with functional groups that enhance its reactivity and biological activity .
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine can participate in various chemical reactions:
The selection of reagents and conditions is crucial for achieving desired reaction outcomes:
The mechanism of action for 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine primarily involves its interaction with biological targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction may lead to either inhibition or activation of specific biochemical pathways depending on the nature of the target protein .
The physical properties of 7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.19 g/mol |
| IUPAC Name | 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-amine |
| InChI Key | FFAIHZQNKGOSCL-UHFFFAOYSA-N |
These properties are essential for understanding the compound's behavior in various environments and reactions .
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine has several significant applications in scientific research:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: